molecular formula C5H10ClN B1374324 2-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 841302-37-2

2-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B1374324
CAS RN: 841302-37-2
M. Wt: 119.59 g/mol
InChI Key: GVKIWNRVZPBLKT-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the CAS Number: 841302-37-2 . It has a molecular weight of 119.59 and its molecular formula is C5H10ClN . It is a solid substance at room temperature .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step in this synthesis was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[3.1.0]hexane hydrochloride is 1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-Azabicyclo[3.1.0]hexane hydrochloride is the photochemical decomposition of CHF2-substituted pyrazolines . This reaction is crucial for the formation of the bicyclic structure of the compound .


Physical And Chemical Properties Analysis

2-Azabicyclo[3.1.0]hexane hydrochloride is a solid at room temperature . It has a molecular weight of 119.59 and its molecular formula is C5H10ClN . The compound should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Drug Development

2-Azabicyclo[3.1.0]hexane hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure is particularly beneficial for creating rigid molecular frameworks, which are often required in drug molecules to fit into specific biological targets .

Synthesis of Bioactive Molecules

The compound’s bicyclic structure makes it an ideal scaffold for synthesizing bioactive molecules. Researchers have utilized it to develop compounds with potential therapeutic effects, such as antiviral, antibacterial, and anti-inflammatory agents .

Material Science

In material science, 2-Azabicyclo[3.1.0]hexane hydrochloride can be used to synthesize novel polymers and materials with unique properties, such as enhanced durability or biodegradability .

Catalysis

This chemical serves as a ligand in catalytic systems, particularly in asymmetric synthesis. Its rigid structure can induce chirality, which is crucial for producing enantiomerically pure substances .

Agrochemical Research

The compound is also explored in the development of agrochemicals. Its derivatives can act as intermediates in creating pesticides and herbicides with improved efficacy and reduced environmental impact .

Neurological Research

Due to its nitrogen-containing heterocyclic structure, 2-Azabicyclo[3.1.0]hexane hydrochloride is studied for its potential applications in neurological research, including the development of drugs for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various chemical analyses to quantify or detect the presence of other substances .

Environmental Science

Researchers are investigating the use of 2-Azabicyclo[3.1.0]hexane hydrochloride in environmental science, particularly in the synthesis of compounds that can help in pollution control and waste management .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Azabicyclo[3.1.0]hexane hydrochloride are not mentioned in the search results, the development of similar compounds for the treatment of depressive disorders suggests potential therapeutic applications for this class of compounds.

properties

IUPAC Name

2-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKIWNRVZPBLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

841302-37-2
Record name 2-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 3
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 4
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 5
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 6
2-Azabicyclo[3.1.0]hexane hydrochloride

Q & A

Q1: How does SUVN-911 interact with its target and what are the downstream effects?

A: SUVN-911 acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine α4β2 receptor [, ]. By binding to this receptor, it prevents the binding of acetylcholine, a neurotransmitter. This antagonism of α4β2 receptors is believed to play a role in its antidepressant effects.

Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) profile of SUVN-911?

A: Studies in rats have shown that SUVN-911 is orally bioavailable and demonstrates good brain penetration []. Additionally, it exhibits dose-dependent receptor occupancy in the brain, further supporting its potential as a therapeutic agent for depression []. Further research, including human clinical trials, will provide a more comprehensive understanding of SUVN-911's PK/PD profile.

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